molecular formula C8H6N4O2 B3023431 1-(4-Nitrophenyl)-1h-1,2,3-triazole CAS No. 1204-91-7

1-(4-Nitrophenyl)-1h-1,2,3-triazole

Cat. No.: B3023431
CAS No.: 1204-91-7
M. Wt: 190.16 g/mol
InChI Key: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. The compound is commonly used in the synthesis of novel compounds, as well as in the development of new drugs and materials.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 1-(4-Nitrophenyl)-1H-1,2,3-triazole is synthesized via multi-component reactions, including metal-free methods. These synthesis methods can be used to create a variety of 1,2,3-triazoles with different substituents, allowing for a broad range of applications in research and industry (Vo, 2020).

  • Chemical Characterization : The synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance, and high-resolution mass spectrometry, providing detailed insights into their structure and properties (Opsomer, Thomas, & Dehaen, 2017).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Certain derivatives of 1,2,3-triazoles demonstrate antimicrobial activity against various bacterial and fungal species. This includes compounds like this compound, which have been found to exhibit promising antibacterial and antifungal properties (Kumar et al., 2017).

  • Potential Pharmaceutical Use : The antimicrobial properties of these compounds suggest potential applications in the development of new drugs or as additives in industrial processes to prevent microbial growth (Upmanyu et al., 2011).

Material Science and Industrial Applications

  • Corrosion Inhibition : 1,2,3-Triazole derivatives, including those with a 4-nitrophenyl group, are investigated for their corrosion inhibition properties. These compounds can effectively prevent corrosion in metals, making them valuable in industrial applications (Hrimla et al., 2021).

  • Chemical Interactions and Stability : Studies on the basicity and chemical interactions of 1,2,3-triazoles contribute to understanding their behavior in various environments, which is crucial for their application in material science and industrial processes (Abboud et al., 2001).

Potential in Drug Development and Medicine

  • Pharmacological Studies : The pharmacological properties of 1,2,3-triazole derivatives, including neuroprotective effects, are being explored. This opens avenues for the development of new therapeutic agents (Haque et al., 2017).

  • Enzyme Inhibition : Some 1,2,3-triazole derivatives show potential as enzyme inhibitors, which can be significant in the treatment of various diseases, including diabetes (Jabeen et al., 2016).

Mechanism of Action

The mechanism of action of nitrophenyl compounds can vary widely depending on the specific compound and its context. For example, in the context of catalytic reduction, the properties of the catalyst can greatly influence the reaction .

Safety and Hazards

Handling of nitrophenyl compounds requires appropriate safety measures due to their reactivity . They should be handled in a well-ventilated place with suitable protective clothing, and contact with skin, eyes, and respiratory system should be avoided .

Future Directions

Nitrophenyl compounds and related structures continue to be of interest in various fields, including organic synthesis and medicinal chemistry . Their diverse reactivity makes them valuable tools for the development of new synthetic methods and the discovery of new pharmaceuticals .

Properties

IUPAC Name

1-(4-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520148
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-91-7
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1-(4-nitrophenyl)-1H-1,2,3-triazole?

A1: this compound consists of a 1,2,3-triazole ring attached to a nitrobenzene group at the first position of the triazole. Its molecular formula is C8H6N4O2. [, , , , ]

Q2: How does the structure of this compound influence its stability and potential for rearrangements?

A2: The 4-imino tautomer of this compound can undergo Dimroth rearrangements, particularly when the substituent at the 1-position, like the 4-nitrophenyl group, influences the equilibrium towards the rearranged product. []

Q3: Has this compound demonstrated any corrosion inhibition properties?

A3: While not directly studied, Density Functional Theory (DFT) calculations suggest that derivatives of this compound, containing additional functional groups like benzaldehyde or chromenone moieties, exhibit potential as iron corrosion inhibitors. []

Q4: How do structural modifications of this compound derivatives impact their thermal decomposition?

A4: Studies utilizing pulsed photoacoustic pyrolysis techniques on derivatives like 2,6-bis((4-(nitromethyl)-1H-1,2,3-triazol-1-yl)methyl) pyridine (S9) reveal insights into their thermal decomposition mechanisms and the release of gaseous byproducts like NO2. []

Q5: Can this compound be used in the synthesis of other compounds?

A5: Yes, it acts as a key building block for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of triazolo[4,5-d]pyrimidine-7-carbonitriles and imidazole-4,5-dicarbonitriles. [] It can also be utilized in the synthesis of novel hydrazones and bis-hydrazones with potential antibacterial activity. []

Q6: What is the significance of single-crystal X-ray diffraction studies in understanding this compound derivatives?

A6: Single-crystal X-ray diffraction provides precise three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions within the crystal lattice. This technique has been used to characterize derivatives like 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and others. [, ]

Q7: How does the crystal packing of this compound derivatives vary?

A7: The crystal packing of these derivatives is influenced by intermolecular interactions like C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π interactions. The specific arrangement of molecules within the crystal lattice can differ based on the substituents present. [, , , ]

Q8: Has this compound shown potential applications in material science?

A8: While direct applications in material science are limited, its derivatives have shown potential as energetic materials. For instance, studies have explored the thermal decomposition and stability of compounds like this compound (S8) for potential use as high-energy materials. []

Q9: What analytical techniques are employed to study this compound and its derivatives?

A9: Various techniques are used, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, X-ray diffraction, and thermogravimetric analysis (TGA). These methods provide complementary information about the compound's structure, properties, and behavior. [, , ]

Q10: Are there any known applications of this compound derivatives in bioconjugation or protein modification?

A10: Yes, 1H-1,2,3-triazole-4-carbaldehyde (TA4C), a derivative, has been investigated for N-terminal protein modification. This method allows site-specific conjugation of various functional molecules like fluorophores or biotin to proteins. []

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